4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile
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Overview
Description
4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase activity or interference with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Pyrazolo[1,5-a]pyrimidines: Purine analogues with beneficial properties as antimetabolites in purine biochemical reactions.
Uniqueness
4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both hydroxyl and nitrile functional groups
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-hydroxy-6-(2-hydroxypropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11N3O3/c1-11(2,16)17-8-3-9(15)10-7(4-12)5-13-14(10)6-8/h3,5-6,15-16H,1-2H3 |
InChI Key |
TXBOJLJQHAFVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)OC1=CN2C(=C(C=N2)C#N)C(=C1)O |
Origin of Product |
United States |
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